Methyl 2-(4-butan-2-ylphenyl)acetate

Description

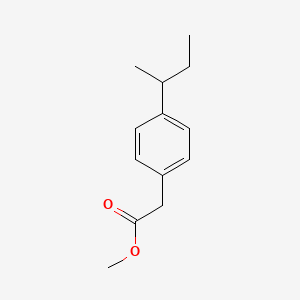

Methyl 2-(4-butan-2-ylphenyl)acetate is a methyl ester derivative featuring a phenyl ring substituted at the para position with a branched butan-2-yl group (-CH(CH₂CH₃)CH₂) and an acetate moiety (-CH₂COOCH₃). Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

methyl 2-(4-butan-2-ylphenyl)acetate |

InChI |

InChI=1S/C13H18O2/c1-4-10(2)12-7-5-11(6-8-12)9-13(14)15-3/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

YHAGIMZWSIXFSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-butan-2-ylphenyl)acetate typically involves the esterification of 2-(4-butan-2-ylphenyl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(4-butan-2-ylphenyl)acetic acid+methanolH2SO4methyl 2-(4-butan-2-ylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions include a specific microwave power, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-butan-2-ylphenyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-butan-2-ylphenyl)acetic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.

Major Products

Hydrolysis: 2-(4-butan-2-ylphenyl)acetic acid and methanol.

Reduction: 2-(4-butan-2-ylphenyl)ethanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-butan-2-ylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: Used in the production of fragrances and flavorings due to its pleasant aroma

Mechanism of Action

The mechanism of action of methyl 2-(4-butan-2-ylphenyl)acetate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing 2-(4-butan-2-ylphenyl)acetic acid and methanol. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-(4-Butan-2-ylphenyl)acetate and Analogous Compounds

Structural and Functional Differences

For example, Ethyl 2-(4-methylphenyl)acetate has a simpler methyl group, reducing lipophilicity but improving solubility in polar solvents. Hydroxyl and Acetoacetyl Groups: Methyl 2-(4-hydroxy-2-methylphenyl)acetate and Methyl 2-phenylacetoacetate exhibit increased polarity or reactivity due to hydroxyl (-OH) or ketone (C=O) groups. These features influence hydrogen-bonding capacity and metabolic stability.

Ester Group Variations :

- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally have lower molecular weights and higher volatility than ethyl esters (e.g., Ethyl 2-(4-methylphenyl)acetate) . This impacts their suitability in applications like fragrance formulation or drug delivery.

Biological and Chemical Activity: Imidazole Derivatives: Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl]acetate demonstrates the role of heterocyclic rings in enhancing bioactivity, particularly in anticancer research. In contrast, the target compound’s phenyl-acetate scaffold may favor different pharmacological pathways. Precursor Utility: Methyl 2-phenylacetoacetate is a known precursor in illicit drug synthesis, underscoring the reactivity of its acetoacetyl group in nucleophilic substitutions. The target compound’s butan-2-yl group may instead facilitate alkylation reactions.

Physical and Chemical Properties

- Lipophilicity : The butan-2-yl group in this compound likely increases logP values compared to analogs with smaller substituents, as seen in Ethyl 2-(4-methylphenyl)acetate . This property is critical in drug design for optimizing absorption and distribution.

- Thermal Stability : Methyl esters (e.g., target compound) typically exhibit lower boiling points than ethyl esters due to reduced molecular weight. For instance, Methyl 2-phenylacetoacetate remains stable at -20°C, suggesting similar storage conditions for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.